2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of phenoxy herbicides
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out under alkaline conditions, often using triethylamine or potassium carbonate as catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and subsequent reactions to introduce the thiazole ring. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a herbicide and its effects on plant growth.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The compound exerts its effects by mimicking natural plant hormones, specifically auxins. It binds to auxin receptors in plants, leading to uncontrolled growth and eventual plant death. The molecular targets include auxin transport carriers and transcription factors involved in auxin signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
2-(2,4-dichlorophenoxy)propionic acid (dichlorprop): Shares the dichlorophenoxy group but differs in the side chain structure
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C18H14Cl2N2O2S |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)22-17(23)9-24-16-7-6-13(19)8-14(16)20/h2-8,10H,9H2,1H3,(H,21,22,23) |
InChI Key |
BFFRQLHSYRDOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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